Product packaging for 5-iodo-2-methyl-2H-indazole(Cat. No.:CAS No. 1150617-94-9)

5-iodo-2-methyl-2H-indazole

货号: B1519343
CAS 编号: 1150617-94-9
分子量: 258.06 g/mol
InChI 键: FIQGETDPEXQPPK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Significance of the Indazole Nucleus in Contemporary Chemical Biology

The indazole nucleus, a bicyclic heterocyclic system composed of a fused benzene (B151609) and pyrazole (B372694) ring, represents a cornerstone scaffold in medicinal chemistry and chemical biology. nih.govaustinpublishinggroup.comnih.gov While rarely found in natural products, synthetic derivatives of indazole exhibit a vast spectrum of pharmacological activities. nih.govderpharmachemica.com This has led to their intensive investigation and incorporation into a multitude of compounds targeting various diseases. nih.gov

Diversely substituted indazoles are recognized for activities such as anti-inflammatory, antimicrobial, anticancer, and anti-HIV effects. nih.govderpharmachemica.com The versatility of the indazole ring allows it to serve as a structural motif in numerous drug molecules. nih.gov For instance, pazopanib (B1684535), a tyrosine kinase inhibitor containing an indazole core, is used in cancer therapy. derpharmachemica.com The ability to functionalize the indazole ring at various positions enables chemists to fine-tune the biological and pharmacological properties of the resulting molecules, making it a privileged structure in drug discovery. austinpublishinggroup.comnih.gov

The 2H-Indazole Tautomer: Research Focus and Distinctive Reactivity

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govderpharmachemica.com The 1H-tautomer is generally the more thermodynamically stable and, therefore, predominant form. nih.govnih.gov However, the 2H-indazole tautomer, sometimes referred to as isoindazole, presents a unique and distinct profile that has captured research interest. acs.org

The key difference lies in their electronic character: 1H-indazoles exhibit benzenoid (aromatic) properties, whereas 2H-indazoles possess an ortho-quinoid electronic structure. nih.gov This fundamental difference in electron distribution significantly influences their chemical reactivity, physical properties, and biological interactions. acs.org While research on 1H-indazoles is extensive, the synthesis and study of 2H-indazole derivatives are less common, though methods are being developed to access them selectively. acs.orgbohrium.com The stabilization of the less favored 2H-tautomer can be achieved through specific substitution patterns, such as alkylation at the N2 position, or through intra- and intermolecular hydrogen bonding. nih.govresearchgate.net The unique reactivity of the 2H-scaffold makes it a valuable, albeit more challenging, target in synthetic chemistry. acs.org

Overview of 5-Iodo-2-methyl-2H-Indazole within Indazole Chemistry

Within the diverse family of indazole derivatives, this compound (CAS No. 1150617-94-9) is a noteworthy compound. nih.gov Its structure is defined by the indazole core, with a methyl group fixed at the N2 position and an iodine atom at the C5 position of the benzene ring.

The N2-methyl group is crucial as it locks the molecule in the 2H-tautomeric form, preventing tautomerization to the 1H-isomer. This allows researchers to specifically study the properties and reactivity inherent to the 2H-indazole scaffold. The iodine atom at the C5 position serves as a versatile synthetic handle. The carbon-iodine bond is amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, providing a strategic site for introducing further molecular complexity and building larger, more elaborate structures. This makes this compound a useful building block in the synthesis of more complex molecules for various research applications.

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇IN₂ nih.govappchemical.com
Molecular Weight 258.06 g/mol nih.gov
CAS Number 1150617-94-9 nih.govappchemical.com
IUPAC Name 5-iodo-2-methylindazole nih.gov
Canonical SMILES CN1C=C2C=C(C=CC2=N1)I appchemical.com
InChI Key FIQGETDPEXQPPK-UHFFFAOYSA-N nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7IN2 B1519343 5-iodo-2-methyl-2H-indazole CAS No. 1150617-94-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-iodo-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQGETDPEXQPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654038
Record name 5-Iodo-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150617-94-9
Record name 5-Iodo-2-methyl-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150617-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 5 Iodo 2 Methyl 2h Indazole

Cross-Coupling Reactions at the Iodine Moiety

The iodine substituent at the 5-position of the indazole ring is a highly effective leaving group for a wide array of metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of diverse molecular fragments, making it a cornerstone in the synthesis of complex indazole derivatives for various applications, including pharmaceuticals.

Palladium catalysis is a dominant and versatile tool for forming new bonds at the C5-position of 5-iodo-2-methyl-2H-indazole. The high reactivity of the C-I bond facilitates oxidative addition to a Palladium(0) center, initiating catalytic cycles that lead to a broad range of functionalized products.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organic halide with an organoboron compound in the presence of a palladium catalyst and a base. For this compound, this reaction provides a direct route to 5-aryl-2-methyl-2H-indazoles. The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids and their derivatives. semopenalex.org

The general procedure involves the reaction of this compound with an arylboronic acid. The selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields. Common catalysts include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often paired with phosphine (B1218219) ligands. A base, such as potassium carbonate or cesium carbonate, is essential for the transmetalation step.

Table 1: Representative Conditions for Suzuki Coupling of Iodo-Indazoles

ComponentExampleRole
Iodo-Indazole This compoundElectrophile
Boronic Acid Arylboronic acid (e.g., Phenylboronic acid)Nucleophile Source
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Facilitates C-C bond formation
Base K₂CO₃ or Cs₂CO₃Activates boronic acid
Solvent 1,4-Dioxane/Water or DMFSolubilizes reactants

The Negishi coupling is another key palladium-catalyzed reaction that forms C-C bonds, in this case between an organic halide and an organozinc reagent. wikipedia.org This method is known for its high reactivity and functional group tolerance. For the arylation of this compound, the strategy involves coupling the iodo-indazole with a pre-formed arylzinc reagent (e.g., Ar-ZnCl).

While direct metalation of the indazole ring at other positions has been used to generate the organozinc species, the more common approach for a C5-iodo substrate is to use it as the electrophilic partner. core.ac.uk The reaction is catalyzed by a palladium(0) complex, often generated in situ, with various phosphine ligands being employed to stabilize the catalyst and promote the reaction. The organozinc reagents, though sensitive to air and moisture, are highly reactive, often leading to faster reaction times compared to other coupling methods. wikipedia.org

Table 2: General Components for Negishi Coupling with this compound

ComponentExampleRole
Iodo-Indazole This compoundElectrophile
Organozinc Reagent Arylzinc chloride (Ar-ZnCl)Nucleophile
Catalyst Pd(dba)₂ with a phosphine ligand (e.g., SPhos)Catalyzes the cross-coupling
Solvent THF or DioxaneAnhydrous reaction medium

Beyond the Suzuki and Negishi reactions, the C5-iodo group of this compound is amenable to other important metal-catalyzed transformations. These reactions further expand the range of functional groups that can be introduced at this position.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples aryl halides with terminal alkynes, providing a direct route to 5-alkynyl-2-methyl-2H-indazoles. Studies on dihalo-indazoles have shown that the C-I bond is more reactive than a C-Br bond, allowing for selective coupling at the iodo-substituted position. thieme-connect.de The reaction is typically carried out using a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base such as triethylamine, which also serves as the solvent. thieme-connect.deresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.org It allows for the coupling of this compound with a wide variety of primary and secondary amines, amides, or other N-nucleophiles. This reaction is crucial for synthesizing 5-amino-2-methyl-2H-indazole derivatives. The process requires a palladium precatalyst, a suitable phosphine ligand (often a bulky biarylphosphine), and a base (e.g., sodium tert-butoxide).

Palladium-Catalyzed Cross-Coupling Methodologies

Substitution and Functionalization Reactions on the Indazole Ring System

The indazole nucleus is an aromatic heterocyclic system that can undergo substitution reactions. In 2-substituted-2H-indazoles, the C3-position is electronically activated and is the most common site for electrophilic attack.

The nitration of 2H-indazoles can be achieved selectively at the C3-position. Research has demonstrated an efficient method for this transformation using non-toxic and inexpensive iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) as the nitro source. researchgate.net

This reaction proceeds via a radical mechanism, facilitated by an oxidant such as (2,2,6,6-tetramethylpiperidin-1-yl)oxy (TEMPO) under an oxygen atmosphere. semopenalex.orgresearchgate.net The N2-methyl group of this compound directs the incoming electrophile (a nitro radical in this case) to the C3 position. This method avoids the use of harsh acidic conditions typically associated with aromatic nitration and provides moderate to good yields of the C3-nitro derivatives. researchgate.net The resulting 5-iodo-2-methyl-3-nitro-2H-indazole is a valuable intermediate, as the nitro group can be further transformed, for example, by reduction to an amino group.

Table 3: Reagents for C3-Nitration of 2H-Indazoles

ReagentFormulaRole
Substrate This compoundStarting Material
Nitro Source Iron(III) nitrate nonahydrateFe(NO₃)₃·9H₂O
Oxidant TEMPORadical Initiator/Mediator
Atmosphere OxygenCo-oxidant
Solvent DCE (1,2-Dichloroethane)Reaction Medium

Nucleophilic Functionalization

The carbon-iodine bond at the C5 position of this compound is susceptible to attack by nucleophiles, primarily through transition-metal-catalyzed cross-coupling reactions. These methods are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-indazole with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the C5 position.

Heck Alkenylation: In the Heck reaction, this compound can be coupled with an alkene in the presence of a palladium catalyst and a base. This reaction results in the formation of a new carbon-carbon bond between the C5 position of the indazole and a vinylic carbon of the alkene, yielding a 5-alkenyl-2-methyl-2H-indazole.

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the C5 position and an amine. This reaction is catalyzed by a palladium complex with a specialized phosphine ligand and is crucial for synthesizing 5-amino-2-methyl-2H-indazole derivatives. Such methods have been developed for a broad scope of unprotected heterocyclic bromides and can be applied to iodo-indazoles.

These reactions typically proceed via a catalytic cycle involving oxidative addition of the iodo-indazole to the palladium(0) catalyst, followed by transmetalation (in Suzuki coupling) or alkene insertion (in Heck coupling), and concluding with reductive elimination to yield the product and regenerate the catalyst.

Nucleophilic Aromatic Substitution (SNAr): While less common for aryl iodides compared to aryl fluorides or chlorides activated by strong electron-withdrawing groups, SNAr reactions can occur under specific conditions. For indazoles, high regioselectivity in SNAr reactions has been noted, driven by the minimization of steric repulsion. The reaction involves the addition of a nucleophile to the aromatic ring to form a Meisenheimer complex, followed by the departure of the iodide leaving group.

Electrochemical Functionalization (e.g., Sulfonylation)

Electrochemical methods offer a green and efficient alternative for the functionalization of heterocyclic compounds, avoiding the need for harsh reagents or metal catalysts. For the 2H-indazole scaffold, electrochemical C-H sulfonylation at the C3 position has been demonstrated as a highly regioselective process.

This transformation is typically carried out in an undivided cell using a graphite (B72142) anode and a platinum cathode. The proposed mechanism involves the concurrent oxidation of a sulfinate salt (like sodium sulfinate) and the 2H-indazole. This generates a sulfonyl radical and a 2H-indazole radical cation. A direct radical-radical cross-coupling between these two species then occurs, leading to the formation of the 3-sulfonylated 2H-indazole derivative. This external oxidant-free method proceeds at room temperature and is tolerant of a wide range of functional groups.

While this method targets the C-H bond at the C3 position, it showcases the utility of electrochemical approaches for modifying the indazole core, a strategy that could potentially be adapted for other positions or functionalizations of this compound.

Reductive Coupling Reactions

Reductive cross-coupling reactions have emerged as a powerful tool for forming carbon-carbon bonds by coupling two different electrophiles, such as an aryl halide and an alkyl halide. These reactions typically employ a transition-metal catalyst, often nickel or palladium, and a stoichiometric metallic reductant like manganese or zinc.

For a substrate like this compound, this methodology would allow for coupling with another organic halide. The general mechanism avoids the pre-formation of sensitive organometallic reagents. Instead, the reaction is believed to proceed through a series of catalyst oxidation state changes, involving oxidative addition of one electrophile to the low-valent metal catalyst, reduction of the resulting intermediate, oxidative addition of the second electrophile, and finally reductive elimination to form the new C-C bond.

Nickel-catalyzed reductive cross-couplings have been successfully applied to a variety of heteroaryl iodides, demonstrating tolerance for N- and S-heterocyclic compounds. These methods are often highly functional-group-tolerant and can be performed under mild conditions, making them a valuable strategy for the derivatization of complex molecules like this compound.

Regioselective N-Functionalization and Tautomeric Control

For the parent 1H-indazole scaffold, functionalization at the nitrogen atoms presents a significant challenge due to the existence of two reactive nitrogen centers (N1 and N2), leading to potential mixtures of regioisomers. The thermodynamic stability of the two tautomers (1H- and 2H-indazole) is a key factor, with the 1H-tautomer generally being more stable. However, the distribution of products in N-functionalization reactions is highly dependent on the reaction conditions and the nature of the electrophile.

Control of N1 vs. N2 Regioselectivity in Alkylation

The alkylation of the 1H-indazole anion can lead to either N1 or N2 alkylated products, and achieving high regioselectivity is a primary synthetic goal. The outcome is influenced by steric and electronic effects of substituents on the indazole ring, as well as the choice of base, solvent, and alkylating agent.

Research has shown that specific reaction conditions can strongly favor one isomer over the other. For instance, the use of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1 selectivity in the alkylation of various substituted indazoles. Conversely, other conditions can promote the formation of the N2 isomer. The presence of substituents, particularly at the C7 position, can exert significant steric hindrance or electronic influence, directing alkylation preferentially to the N2 position. For example, C7-substituted indazoles with electron-withdrawing groups like NO₂ or CO₂Me have been shown to yield excellent N2 regioselectivity.

Indazole SubstituentReaction Conditions (Base, Solvent)Predominant IsomerReference
C3-carboxymethyl, C3-tert-butylNaH, THF>99% N1
C7-NO₂, C7-CO₂MeNaH, THF≥96% N2
UnsubstitutedMitsunobu ConditionsN2 preferred (N1:N2 = 1:2.5)

Isomerization Studies in N-Acylation

The N-acylation of indazoles displays different regioselective behavior compared to alkylation, often governed by thermodynamic versus kinetic control. The N1-acyl indazole is generally the thermodynamically more stable product, while the N2-acyl indazole is often the kinetically favored product, meaning it forms faster.

Biological Activities and Mechanistic Insights of 5 Iodo 2 Methyl 2h Indazole and Its Analogs

Broad-Spectrum Pharmacological Relevance of Indazole Derivatives

The chemical versatility of the indazole nucleus allows for substitutions at various positions, leading to a diverse range of compounds with distinct biological profiles. nih.gov Research has established that indazole derivatives possess a multitude of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiprotozoal, anti-HIV, antihypertensive, and antiarrhythmic properties. nih.govnih.govresearchgate.net This wide spectrum of activity underscores the importance of the indazole scaffold in the development of novel therapeutic agents. benthamdirect.com

Anti-Cancer and Anti-Tumor Activities

Indazole derivatives are particularly prominent in oncology, with several compounds approved for clinical use. bohrium.comnih.gov Their anti-cancer effects are often attributed to the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. nih.govrsc.org Dysregulation of these kinases is a hallmark of many cancers. rsc.org

Prominent examples of indazole-based anti-cancer drugs include:

Axitinib: An inhibitor of vascular endothelial growth factor receptors (VEGFR), used in the treatment of renal cell carcinoma. nih.gov

Pazopanib (B1684535): A multi-kinase inhibitor targeting VEGFR, platelet-derived growth factor receptor (PDGFR), and other kinases, also used for renal cell carcinoma and soft tissue sarcoma. researchgate.netnih.gov

Entrectinib: An inhibitor of tropomyosin receptor kinases (TRK), ROS1, and anaplastic lymphoma kinase (ALK), used for solid tumors with specific genetic fusions. bohrium.comnih.gov

Lonidamine: An agent that interferes with tumor energy metabolism, notably by inhibiting mitochondrial-associated hexokinase II. researchgate.net

Beyond these approved drugs, numerous other indazole analogs are being investigated for their ability to target a wide range of kinases and other cancer-related proteins. nih.govnih.govresearchgate.net

Table 1: Selected Indazole-Based Anti-Cancer Agents and Their Molecular Targets

CompoundPrimary Molecular Target(s)Therapeutic Application
AxitinibVEGFR-1, -2, -3Renal Cell Carcinoma
PazopanibVEGFR, PDGFR, c-KitRenal Cell Carcinoma, Soft Tissue Sarcoma
EntrectinibTRKA/B/C, ROS1, ALKNTRK fusion-positive solid tumors, ROS1-positive NSCLC
LonidamineMitochondrial Hexokinase IIBrain Tumors (historically)
Merestinibc-MetInvestigational

Anti-Inflammatory and Analgesic Properties

The indazole scaffold is the foundation for established anti-inflammatory drugs like Benzydamine. bohrium.com The anti-inflammatory mechanisms of indazole derivatives are multifaceted. Studies have shown that these compounds can inhibit key mediators of the inflammatory cascade, such as cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. mdpi.comnih.govnih.gov By selectively targeting COX-2 over its constitutive counterpart, COX-1, some derivatives aim to reduce inflammation with a lower risk of gastrointestinal side effects associated with traditional NSAIDs. nih.govmdpi.com

Furthermore, certain indazole analogs have been found to inhibit 5-lipoxygenase (5-LOX), another critical enzyme in the inflammatory pathway that produces leukotrienes. bohrium.comsci-hub.se The anti-inflammatory action of some indazoles is also linked to the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), as well as the scavenging of free radicals. nih.gov

Anti-Bacterial and Anti-Fungal Potency

Indazole derivatives have demonstrated notable activity against a range of microbial pathogens. researchgate.netnih.govnih.gov Their antimicrobial potential has been evaluated against both Gram-positive and Gram-negative bacteria, as well as various fungal species. orientjchem.orgnih.gov

Some N-methyl-3-aryl indazoles have shown inhibitory activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. orientjchem.orgresearchgate.net Other studies have identified indazoles with activity against medically important bacteria like Staphylococcus aureus and Enterococcus faecalis. nih.gov One of the identified mechanisms for the antibacterial action of indazole derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. pnrjournal.comnih.gov

In terms of antifungal activity, indazole compounds have shown potency against pathogenic yeasts, including Candida albicans and Candida glabrata. pnrjournal.commdpi.com

Table 2: Examples of Microbial Strains Susceptible to Indazole Derivatives

Microorganism TypeSpecies
BacteriaStaphylococcus aureus
Enterococcus faecalis
Escherichia coli
Xanthomonas campestris
FungiCandida albicans
Candida glabrata

Anti-HIV and Anti-Protozoal Applications

The broad biological activity of the indazole scaffold extends to antiviral and anti-protozoal applications. nih.govresearchgate.net Several reviews and studies mention the potential of indazole derivatives as anti-HIV agents. nih.govresearchgate.netresearchgate.net While the specific mechanisms are still an area of active research, the indazole core is being explored for the development of novel antiretroviral compounds. researchgate.netnih.govdoi.org

The anti-protozoal activity of indazole derivatives is more extensively documented, particularly for 2H-indazole analogs. mdpi.comnih.govnih.gov These compounds have been tested against several major human protozoan parasites, including:

Entamoeba histolytica (causes amebiasis)

Giardia intestinalis (causes giardiasis)

Trichomonas vaginalis (causes trichomoniasis)

Notably, many of the tested 2-phenyl-2H-indazole derivatives displayed potent activity, in some cases exceeding that of the standard-of-care drug, Metronidazole (B1676534). pnrjournal.commdpi.com Research suggests that structural features, such as the presence of electron-withdrawing groups on the phenyl ring, can enhance the antiprotozoal efficacy of these compounds. nih.govnih.govresearchgate.net

Cardiovascular and Central Nervous System Activities (e.g., Antiarrhythmic, Anti-depressant)

Indazole derivatives have been investigated for their effects on the cardiovascular and central nervous systems. researchgate.netnih.gov In the cardiovascular realm, various analogs have shown potential as antiarrhythmic, antihypertensive, anti-platelet, and vasorelaxant agents. benthamdirect.comnih.govnih.gov For example, the indazole derivative YC-1 is known to be an activator of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide signaling pathway that leads to vasodilation. nih.gov Other derivatives have been developed as selective β3-adrenergic receptor agonists for potential use in overactive bladder, designed to minimize cardiovascular side effects like increased heart rate. acs.orgacs.org

Within the central nervous system (CNS), the indazole scaffold is found in compounds with diverse activities. nih.gov The 5-HT3 receptor antagonist Granisetron, which contains an indazole ring, is used as an anti-emetic, particularly for chemotherapy-induced nausea. bohrium.compnrjournal.com Other derivatives have been explored for antidepressant, analgesic, and neuroprotective properties. nih.govacs.org Recent research has also described novel indazole derivatives as serotonergic agents targeting 5-HT2A and 5-HT1A receptors for potential application in treating psychosis and other CNS disorders. acs.org

Target-Specific Inhibition and Modulation

The diverse pharmacological effects of indazole derivatives stem from their ability to interact with a wide variety of specific biological targets with high affinity and selectivity. The most well-characterized mechanism is the inhibition of protein kinases, which is central to their anti-cancer activity. nih.govrsc.org

Indazole-based compounds have been developed to inhibit numerous kinases, including:

Receptor Tyrosine Kinases (RTKs): Such as VEGFR, FGFR, PDGFR, c-Met, and ALK, which are critical for angiogenesis, tumor growth, and metastasis. nih.govnih.govresearchgate.netbenthamdirect.com

Non-receptor Tyrosine Kinases: Including Bcr-Abl, a key driver in chronic myeloid leukemia. researchgate.net

Serine/Threonine Kinases: Such as Aurora kinases, Pim kinases, and Polo-like kinases, which are involved in cell cycle regulation and mitosis. nih.govnih.govnih.gov

Beyond kinases, indazole analogs have been shown to modulate other specific targets:

Enzymes in Inflammatory Pathways: Inhibition of COX-2 and 5-LOX is a key mechanism for their anti-inflammatory effects. bohrium.comnih.gov

Bacterial Enzymes: Bacterial DNA gyrase B has been identified as a target for novel indazole-based antibacterial agents. nih.gov

Signaling Molecules: The activation of soluble guanylyl cyclase (sGC) by compounds like YC-1 demonstrates a direct modulation of cardiovascular signaling pathways. nih.gov

CNS Receptors and Enzymes: Specific serotonin (B10506) receptors (5-HT3, 5-HT2A) are targets for indazole-based CNS drugs. pnrjournal.comacs.org

The ability to fine-tune the indazole scaffold allows medicinal chemists to design derivatives that can selectively inhibit or modulate these diverse targets, paving the way for new therapies with improved efficacy and specificity. nih.govresearchgate.net

Table 3: Specific Molecular Targets of Indazole Analogs

Target ClassSpecific TargetAssociated Activity
Protein KinasesVEGFR, FGFR, PDGFRAnti-Cancer (Anti-angiogenesis)
Bcr-AblAnti-Cancer (Leukemia)
Aurora KinasesAnti-Cancer (Mitotic Inhibition)
c-Met, ALK, ROS1Anti-Cancer (Targeted Therapy)
Other EnzymesCyclooxygenase-2 (COX-2)Anti-Inflammatory
Bacterial DNA Gyrase BAnti-Bacterial
Soluble Guanylyl Cyclase (sGC)Cardiovascular (Vasodilation)
ReceptorsSerotonin Receptors (e.g., 5-HT3)CNS (Anti-emetic)

Kinase Inhibitors

The indazole scaffold has emerged as a privileged structure in the design of kinase inhibitors, with derivatives of 5-iodo-2-methyl-2H-indazole demonstrating significant activity against a range of kinases implicated in cancer progression. These compounds and their analogs have been the subject of extensive research, leading to the identification of potent inhibitors of key signaling pathways involved in cell growth, proliferation, and survival.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is a known driver in various cancers, making it a key target for therapeutic intervention. Indazole-based compounds have been identified as a promising class of FGFR inhibitors.

Fragment-led de novo design has been utilized to identify an indazole-based pharmacophore for the inhibition of FGFR kinases. This approach led to the development of a library of indazole-containing fragments that demonstrated inhibition of FGFR1–3 in the micromolar range, with IC50 values between 0.8 and 90 μM. These compounds exhibited excellent ligand efficiencies, suggesting that the indazole core is a highly effective starting point for the development of more potent inhibitors.

Further structure-guided design efforts have focused on developing selective inhibitors for different FGFR isoforms. By modeling molecular extensions from the 3-position of the indazole ring, researchers have aimed to improve potency and achieve selectivity, particularly for FGFR2. One study reported a bis-phenol derivative of an indazole fragment that showed a 2-fold increase in selectivity for FGFR2 over FGFR1.

Exemplified compounds from another study demonstrated binding affinity towards wild-type FGFR1, FGFR2, FGFR3, and FGFR4 with Kd values in the range of 0.1-100 nM. These compounds also showed antiproliferative activity against cancer cells expressing BCR-FGFR1 and FGFR3-BAIAP2L1 with IC50 values between 0.1 and 100 nM.

Table 1: Inhibitory Activity of Indazole Analogs against FGFR Kinases

Compound/Fragment Series Target(s) IC50/Kd Range Reference(s)
Indazole-containing fragments FGFR1–3 0.8–90 μM
Bis-phenol indazole derivative FGFR2 (selective over FGFR1) 0.25 μM (FGFR2)
Exemplified indazole compounds FGFR1, FGFR2, FGFR3, FGFR4 0.1-100 nM (Kd)
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The indazole moiety is a core structural feature in several clinically approved VEGFR inhibitors, including pazopanib and axitinib.

Pazopanib, chemically known as 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide, is a potent pan-VEGFR inhibitor. Its discovery stemmed from a screening hit and subsequent optimization, highlighting the importance of the dimethyl-indazole moiety for its potent activity.

Research into other indazole-based derivatives has yielded compounds with significant VEGFR-2 inhibitory potential. One study designed a series of indazole derivatives, with the most potent compound exhibiting a VEGFR-2 IC50 value of 1.24 nM. This compound also demonstrated significant inhibition of angiogenesis in human umbilical vein endothelial cells (HUVECs). Another series of piperazinylquinoxaline-based derivatives, incorporating an indazole scaffold, showed VEGFR-2 inhibition with IC50 values ranging from 0.19 to 0.60 µM.

Table 2: Inhibitory Activity of Indazole Analogs against VEGFR-2

Compound Target IC50 Reference(s)
Pazopanib Pan-VEGFR Not specified in abstract
Indazole derivative (Compound 30) VEGFR-2 1.24 nM
Epidermal Growth Factor Receptor (EGFR) Kinase Modulation

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and is a common feature in many cancers. Indazole-based compounds have been developed as potent and selective inhibitors of EGFR, particularly against drug-resistant mutants.

A series of 1H-indazole derivatives were designed to target the T790M mutant of EGFR, which confers resistance to first-generation EGFR inhibitors. One compound from this series displayed strong potency against both EGFR T790M and wild-type EGFR with IC50 values of 5.3 nM and 8.3 nM, respectively. Another study focused on developing irreversible and mutant-selective EGFR inhibitors based on the 1H-indazole scaffold. The most active compound identified showed an IC50 value of 0.07 μM against the L858R/T790M double mutant of EGFR.

Furthermore, novel indazole-based derivatives have been synthesized to covalently target the Cys797 residue in drug-resistant EGFR mutants. One such compound exhibited inhibitory activity against H1975 and HCC827 cancer cell lines with EC50 values of 191 nM and 22 nM, respectively, while showing significantly less activity against wild-type EGFR (EC50 of 3103 nM in A431 cells), indicating a favorable selectivity profile.

Table 3: Inhibitory Activity of Indazole Analogs against EGFR

Compound Series/Derivative Target(s) IC50/EC50 Reference(s)
1H-indazole derivative EGFR T790M 5.3 nM
1H-indazole derivative Wild-type EGFR 8.3 nM
1H-indazole analog EGFR L858R/T790M 0.07 μM
Indazole-based covalent inhibitor H1975 cells (EGFR L858R/T790M) 191 nM (EC50)
Indazole-based covalent inhibitor HCC827 cells (EGFR del19) 22 nM (EC50)
Polo-like Kinase (PLK4) Inhibition

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication and is essential for proper mitotic progression. Overexpression of PLK4 has been observed in various cancers, making it an attractive target for anticancer therapies.

A novel class of PLK4 inhibitors based on an (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one scaffold has been discovered through lead generation and optimization efforts. These compounds have demonstrated nanomolar potency as PLK4 inhibitors. Further development led to CFI-400437, which has an IC50 value of 1.55 nM for PLK4 and exhibits potent antiproliferative activity.

Another potent and orally active PLK4 inhibitor, CFI-400945, has also been developed. This compound has shown clinical response in in vivo models. At lower concentrations (100nM), CFI-400945 was observed to cause an increase in centriole numbers, while at higher concentrations (500nM), it led to a significant decrease. A recent study on N-(1H-indazol-6-yl)benzenesulfonamide derivatives identified a compound with significant PLK4 inhibitory activity (IC50 = 0.1 nM) and anti-proliferative effects against MCF-7 breast cancer cells (IC50 = 1.3 μM).

Table 4: Inhibitory Activity of Indazole Analogs against PLK4

Compound Target IC50 Antiproliferative IC50 (Cell Line) Reference(s)
CFI-400437 PLK4 1.55 nM Not specified in abstract
N-(1H-indazol-6-yl)benzenesulfonamide derivative (K22) PLK4 0.1 nM 1.3 μM (MCF-7)
(E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones PLK4 Nanomolar range Not specified in abstract
Bcr-Abl Kinase Inhibition

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML). While tyrosine kinase inhibitors (TKIs) like imatinib (B729) have revolutionized CML treatment, the emergence of resistance, particularly through the T315I mutation, remains a clinical challenge.

Researchers have synthesized a series of 1H-indazol-3-amine derivatives and evaluated their activity against both wild-type Bcr-Abl and the T315I mutant. One of the most potent compounds from this series inhibited Bcr-AblWT with an IC50 of 0.014 μM and the Bcr-AblT315I mutant with an IC50 of 0.45 μM. This compound also showed activity against the K562 leukemia cell line with an IC50 of 6.50 μM.

Another study focused on diarylamide 3-aminoindazoles, leading to the discovery of a potent pan-BCR-ABL inhibitor, AKE-72. This compound demonstrated exceptional potency with IC50 values of < 0.5 nM against wild-type BCR-ABL and 9 nM against the T315I mutant. AKE-72 also exhibited remarkable anti-leukemic activity against the K-562 cell line with a GI50 of less than 10 nM. The indazole derivative CHMFL-ABL-121, derived from axitinib, is another type-II inhibitor with a reported IC50 value of 0.2 nM against BCR-ABLT315I.

Table 5: Inhibitory Activity of Indazole Analogs against Bcr-Abl Kinase

Compound Target(s) IC50 Cellular Activity (Cell Line) Reference(s)
1H-indazol-3-amine derivative Bcr-AblWT 0.014 μM 6.50 μM (K562)
1H-indazol-3-amine derivative Bcr-AblT315I 0.45 μM 6.50 μM (K562)
AKE-72 (diarylamide 3-aminoindazole) BCR-ABLWT < 0.5 nM GI50 < 10 nM (K-562)
AKE-72 (diarylamide 3-aminoindazole) BCR-ABLT315I 9 nM GI50 < 10 nM (K-562)
Aurora Kinase Inhibition

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many human tumors, making them attractive targets for cancer therapy.

Utilizing in silico fragment-based and knowledge-based drug design, novel indazole derivatives have been identified as potent inhibitors of Aurora kinases. Through hit-to-lead optimization, compounds with distinct selectivity profiles have been developed. For instance, compound 17 was identified as a dual inhibitor of Aurora A and B, compound 21 showed selectivity for Aurora B, and compound 30 was selective for Aurora A. Computational modeling suggests that this isoform selectivity is achieved by targeting specific residues within the Aurora kinase binding pocket, such as Arg220, Thr217, or Glu177. The indazole scaffold is considered a privileged structure for achieving this selectivity.

Table 6: Selectivity of Indazole Derivatives for Aurora Kinase Isoforms

Compound Selectivity Key Interacting Residues (Predicted) Reference(s)
17 Dual Aurora A and B Not specified in abstract
21 Aurora B selective Not specified in abstract
Haspin Kinase Inhibition

While direct studies on this compound as a Haspin kinase inhibitor are not extensively documented in publicly available research, the broader class of indazole derivatives has emerged as a significant scaffold for the development of potent and selective Haspin inhibitors. Haspin is an atypical serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine-3 (H3T3ph). nih.gov This phosphorylation event is critical for the proper localization of the chromosomal passenger complex (CPC) and subsequent accurate chromosome segregation. nih.gov Inhibition of Haspin kinase is therefore considered a promising strategy for anticancer drug development. nih.govresearchgate.net

Research has demonstrated that N1-acylated 5-(4-pyridinyl)indazole derivatives are effective inhibitors of Haspin kinase. For instance, amide coupling of the indazole ring with m-hydroxyphenyl acetic acid resulted in a compound with an IC50 value of 78 nM against Haspin. researchgate.net This highlights the potential of the indazole core in designing selective inhibitors for this mitotic kinase. The selectivity of these compounds is a key attribute, as off-target effects are a common challenge in kinase inhibitor development. researchgate.net

One notable small molecule, CX-6258, initially identified as a PIM kinase inhibitor, was later found to be a potent inhibitor of Haspin. nih.gov Inhibition of Haspin by CX-6258 in melanoma cell lines led to reduced proliferation, formation of micronuclei, and activation of the cGAS-STING pathway, suggesting a mechanism that can trigger an anti-tumor immune response. nih.gov Although CX-6258 is not an indazole derivative, its effects underscore the therapeutic potential of targeting Haspin in cancers, including those resistant to other therapies like RAF/MEK inhibitors. nih.gov

It is important to note that some well-known Haspin inhibitors, such as 5-iodotubercidin (B1582133) (5-ITu), are adenosine (B11128) analogs and not structurally related to indazoles. nih.gov 5-ITu has been shown to have "off-target" effects, indicating the need for more selective inhibitors, a role that optimized indazole derivatives could potentially fill. nih.gov

Compound ClassKey FindingsReference
5-(4-pyridinyl)indazole derivativesPotent and selective Haspin inhibitors, with one analog showing an IC50 of 78 nM. researchgate.net
CX-6258A potent Haspin inhibitor that reduces proliferation and induces an anti-tumor immune response in melanoma cells. nih.gov

Other Enzymatic and Receptor Targets

Indoleamine-2,3-dioxygenase1 (IDO1) Inhibition

The indazole scaffold is a key pharmacophore for the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism. nih.govnih.govacs.org IDO1 is overexpressed in many cancers and contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing kynurenine. nih.govbohrium.com Consequently, inhibiting IDO1 is a significant strategy in cancer immunotherapy. nih.govbohrium.com

Studies on 4,6-substituted-1H-indazole derivatives have identified potent dual inhibitors of both IDO1 and tryptophan 2,3-dioxygenase (TDO), another enzyme involved in tryptophan metabolism. nih.govbohrium.com One such compound demonstrated an IC50 value of 0.74 µM in an IDO1 enzymatic assay and 1.37 µM in HeLa cells. nih.govbohrium.com This particular derivative also exhibited in vivo antitumor activity, underscoring the therapeutic potential of this class of compounds. nih.govbohrium.com

The structure-activity relationship (SAR) analyses of indazole-based IDO1 inhibitors have revealed that substitutions at the 4- and 6-positions of the 1H-indazole ring are crucial for inhibitory activity. nih.gov Docking studies suggest that the 1H-indazole motif interacts effectively with the ferrous ion of the heme group and within hydrophobic pockets of the enzyme's active site. nih.gov Further research into 3-substituted 1H-indazoles has also yielded potent inhibitors, with IC50 values in the nanomolar range (e.g., 720 nM and 770 nM). nih.gov These findings collectively establish the 1H-indazole structure as a promising foundation for the development of novel IDO1 inhibitors. nih.govacs.org

Indazole Derivative ClassTarget(s)IC50 Value (IDO1)Key InsightsReference
4,6-substituted-1H-indazolesIDO1/TDO0.74 µM (enzymatic)Dual inhibition; in vivo antitumor activity. nih.govbohrium.com
3-substituted 1H-indazolesIDO1720 nMImportance of C3 substitution for potent inhibition. nih.gov
Hypoxia Inducible Factor-1 (HIF-1) Inhibition

Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that enables tumor cells to adapt to low-oxygen environments, promoting angiogenesis, metastasis, and other processes that support tumor growth. researchgate.netnih.gov The inhibition of HIF-1 is therefore a valuable approach in cancer therapy. nih.gov The indazole scaffold has been identified as essential for potent HIF-1 inhibitory activity. researchgate.net

A notable early example is YC-1, a 3-(5′-Hydroxymethyl-2′-furyl)-1-benzyl indazole, which served as a lead compound for the development of HIF-1 inhibitors. nih.gov Subsequent research led to the discovery of indenopyrazoles as a new class of HIF-1α inhibitors. nih.gov One indenopyrazole analog demonstrated a remarkably potent IC50 value of 0.014 µM for the inhibition of hypoxia-induced HIF-1α transcriptional activity. nih.gov The mechanism of action for this compound appears to be the suppression of the transcriptional pathway induced by the HIF-1α/HIF-1β heterodimer, without affecting the accumulation of HIF-1α protein itself. nih.gov

Further optimization of indazole-based compounds has led to the development of 3-aryl-5-indazole-1,2,4-oxadiazole derivatives as novel HIF-1 inhibitors. researchgate.net Two promising compounds from this series exhibited IC50 values of 0.62 µM and 0.55 µM in vitro and demonstrated more efficient HIF-1 inhibition in xenograft tumors than YC-1. researchgate.net These compounds were also shown to prevent the hypoxia-driven migration of cancer cells and tumor metastasis in vivo by downregulating the expression of HIF-1α and its target gene, VEGF. researchgate.net

Compound ClassTargetIC50 ValueMechanism of ActionReference
IndenopyrazolesHIF-1α transcriptional activity0.014 µMSuppresses the transcriptional pathway induced by the HIF-1α/HIF-1β heterodimer. nih.gov
3-aryl-5-indazole-1,2,4-oxadiazolesHIF-1 transcription0.55 µMDownregulates HIF-1α and VEGF expression. researchgate.net
Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological and pathological processes. nih.govrsc.org The inhibition of specific CA isoforms, such as the tumor-associated CA IX and XII, is a target for cancer therapy. rsc.org Research has shown that indazole derivatives can act as inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov

A study investigating the inhibitory effects of various indazole molecules on hCA I and hCA II isolated from human erythrocytes found that these compounds exhibited Ki constants in the millimolar range (0.383 mM to 3.030 mM). nih.gov The inhibition was determined to be noncompetitive. nih.gov Notably, indazoles containing bromine and chlorine substituents showed more potent inhibitory effects on these carbonic anhydrase isoenzymes. nih.gov

Furthermore, substituted indazole-3-carboxamide hybrids have been synthesized and evaluated as inhibitors of the tumor-associated, hypoxia-induced hCA-IX. rsc.org Several of these compounds demonstrated potent inhibition with Ki values in the low nanomolar range (1.8 nM, 2.3 nM, and 2.0 nM). rsc.org The potency of these inhibitors was influenced by the nature of the alkyl substituents. rsc.org

Indazole Derivative ClassTarget Isoform(s)Inhibition Constant (Ki)Inhibition TypeReference
Various indazole moleculeshCA I, hCA II0.383 - 3.030 mMNoncompetitive nih.gov
Indazole-3-carboxamideshCA IX1.8 - 2.3 nMNot specified rsc.org
Histone Deacetylase 6 (HDAC6) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov Isoform-selective HDAC inhibitors are sought after to minimize the off-target effects associated with pan-HDAC inhibitors. nih.gov HDAC6, in particular, is an attractive anticancer target due to its roles in protein homeostasis, cell cycle regulation, and proliferation. nih.gov

Indazole-based compounds have been successfully designed and synthesized as potent and selective HDAC6 inhibitors. nih.gov One such derivative emerged as a highly potent inhibitor with an IC50 value of 1.8 nM. nih.gov This compound also displayed strong antiproliferative activity against HCT116 colon cancer cells (GI50 = 3.1 µM) and selectively induced the acetylation of α-tubulin over histone H3, which is a characteristic feature of HDAC6-selective inhibition. nih.gov

A key challenge in the development of HDAC inhibitors is achieving good pharmacokinetic properties. While a hydroxamic acid-based zinc-binding group (ZBG) in one indazole-based inhibitor resulted in very low oral bioavailability (1.2%), modification of the ZBG to an ethyl hydrazide significantly improved this parameter to 53%. nih.gov This highlights the potential for further optimization of indazole-based HDAC6 inhibitors to develop clinically viable therapeutic agents. nih.gov

Indazole DerivativeIC50 (HDAC6)Antiproliferative Activity (HCT116)Key FeatureReference
Compound 5j1.8 nMGI50 = 3.1 µMHighly potent and selective for HDAC6. nih.gov
Compound 12Not specifiedNot specifiedImproved oral bioavailability (53%) with an ethyl hydrazide ZBG. nih.gov
Serotonin 5-HT3 Receptor Antagonism

The serotonin 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, and its antagonists are widely used as antiemetics, particularly for chemotherapy-induced nausea and vomiting. nih.govwikipedia.orgdrugbank.com The indazole scaffold is a well-established structural motif in the design of potent 5-HT3 receptor antagonists. nih.govnih.gov

Granisetron, a prominent example of an indazole-based 5-HT3 receptor antagonist, is used clinically for the management of nausea and vomiting. nih.govsemanticscholar.org The development of 5-HT3 antagonists often starts from lead compounds like metoclopramide, a weak dopamine (B1211576) and 5-HT3 receptor antagonist. nih.gov By altering the aromatic nucleus of related structures, researchers identified indazole derivatives as potent and selective 5-HT3 receptor antagonists, devoid of the dopamine antagonist properties seen with metoclopramide. nih.gov

One particular indazole derivative, designated as 6g (BRL 43694), was found to be both potent and selective and proved to be a highly effective antiemetic agent in both preclinical and clinical settings. nih.gov The structural class of indazoles is recognized as one of the three major categories of first-generation 5-HT3 receptor antagonists, alongside carbazole (B46965) and indole (B1671886) derivatives. nih.gov

CompoundClassClinical UseKey AttributeReference
GranisetronIndazole derivativeAntiemeticPotent and selective 5-HT3 receptor antagonist. nih.govsemanticscholar.org
6g (BRL 43694)Indazole derivativeAntiemeticPotent and selective; effective against chemotherapy-induced emesis. nih.gov
Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO B) Dual Inhibition

The dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) is a key therapeutic strategy in the management of neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov AChE inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine, while MAO-B inhibitors prevent the degradation of dopamine, another crucial neurotransmitter. nih.govscience.gov Compounds that can simultaneously inhibit both enzymes are of great interest as they can address multiple pathological aspects of these complex disorders. nih.govresearchgate.net

While direct studies on this compound as a dual inhibitor are not extensively detailed in the provided context, the broader class of indazole derivatives has shown significant promise in this area. For instance, various indazole-5-carboxamide and indol-5-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit human MAOs. preprints.org Many of these compounds demonstrated high selectivity for MAO-B, with some derivatives exhibiting IC50 values in the nanomolar range, indicating potent inhibition. preprints.org The research into related heterocyclic compounds, such as pyrimido[1,2-b]indazole analogues, has also identified selective and potent MAO-B inhibitors. preprints.org

The rational design of dual inhibitors often involves creating hybrid molecules that incorporate pharmacophores known to interact with the active sites of both AChE and MAO-B. nih.gov Molecular modeling and structure-activity relationship (SAR) studies are crucial in optimizing the inhibitory activity and selectivity of these indazole-based compounds. nih.govnih.gov

Soluble Guanylate Cyclase (sGC) Activation and PDE5 Inhibition

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is vital for various physiological processes, including vasodilation. nih.gov Dysregulation of this pathway is implicated in several cardiovascular diseases. Compounds that can modulate this pathway, either by activating sGC or by inhibiting phosphodiesterase type 5 (PDE5), the enzyme that degrades cGMP, have significant therapeutic potential. mdpi.com

Indazole derivatives have emerged as important modulators of this pathway. A notable example is YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole], which is known as an NO-independent sGC stimulator. nih.gov YC-1 and its analogs can activate sGC, leading to an increase in cGMP levels and subsequent vasorelaxation. nih.gov The effects of these sGC activators can be potentiated by PDE5 inhibitors, which prevent the breakdown of cGMP. nih.govmdpi.com The combination of sGC stimulators or activators with PDE5 inhibitors is being explored for the treatment of various conditions, including systemic sclerosis and bone disorders. google.comgoogleapis.com

While the specific activity of this compound on sGC or PDE5 is not detailed, the established activity of other indazole analogs like YC-1 highlights the potential of the indazole scaffold to interact with and modulate this critical signaling pathway.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anticancer therapies aim to induce apoptosis in tumor cells. Indazole derivatives have been shown to trigger this process through various intrinsic and extrinsic pathways. nih.gov

Caspase-3 Activation

Caspase-3 is a key executioner caspase in the apoptotic cascade. nih.govmdpi.com Its activation leads to the cleavage of numerous cellular proteins, ultimately resulting in the dismantling of the cell. nih.govmdpi.com Several studies have demonstrated that indazole-containing compounds can induce apoptosis by promoting the activation of caspase-3. nih.gov For example, treatment of breast cancer cell lines with certain indazole derivatives led to a dose-dependent increase in the levels of cleaved (active) caspase-3. nih.gov This activation is a hallmark of the apoptotic process and confirms the pro-apoptotic potential of these compounds. The activation of initiator caspases, such as caspase-8 and caspase-9, often precedes and leads to the activation of caspase-3. mdpi.com

Bcl-2/Bax Ratio Modulation

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, which is centered on the mitochondria. nih.gov This family includes both anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax. The ratio of Bax to Bcl-2 is a crucial determinant of a cell's susceptibility to apoptosis. nih.govnih.gov An increase in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent activation of the caspase cascade. nih.govresearchgate.net

Studies on indazole derivatives have shown their ability to modulate this ratio in favor of apoptosis. nih.gov Treatment of cancer cells with these compounds resulted in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a key mechanism by which these compounds induce apoptosis through the mitochondrial pathway. nih.govnih.gov

Table 1: Effects of Indazole Analogs on Apoptotic Markers

Compound ClassTarget Cell LineEffect on Caspase-3Effect on Bcl-2/Bax RatioReference
Indazole DerivativesBreast Cancer (4T1)Upregulation of cleaved caspase-3Downregulation of Bcl-2, Upregulation of Bax nih.gov
Diphyllin DerivativesHuman Melanoma (A375)Triggers caspase-3/7 activationIncreased Bax/Bcl-2 ratio nih.govnih.gov

Structure-Activity Relationship (SAR) Studies and Molecular Design

The indazole scaffold is a versatile platform in medicinal chemistry, and its derivatives have been developed for a wide range of biological targets. nih.govnih.gov The biological activity of these compounds is highly dependent on the nature and position of substituents on the indazole ring system.

Rational Design and Lead Optimization

Rational drug design and lead optimization are critical processes for developing potent and selective therapeutic agents. researchgate.net For indazole derivatives, SAR studies have provided valuable insights into how different functional groups influence their biological activity. For instance, in the development of MAO-B inhibitors, modifications to the indazole-5-carboxamide scaffold led to compounds with significantly enhanced potency and selectivity. preprints.org

The process often involves the hybridization of the indazole core with other pharmacophores known to interact with the target of interest. nih.gov For example, designing dual antimicrobial and anti-inflammatory agents has involved combining the indazole scaffold with cyclic systems found in known antimicrobial and anti-inflammatory compounds. nih.gov Computational methods, such as molecular docking, are frequently employed to predict the binding modes of newly designed compounds and to guide further optimization efforts. researchgate.net This iterative process of design, synthesis, and biological evaluation allows for the refinement of the chemical structure to achieve the desired therapeutic profile.

Impact of Substituent Effects on Biological Efficacy

The biological efficacy of compounds derived from the 2H-indazole scaffold is significantly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies have demonstrated that even minor chemical modifications can lead to substantial changes in potency and selectivity.

In a series of 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives designed as potential dual antimicrobial and anti-inflammatory agents, the substituents on the phenyl rings played a critical role in their antiprotozoal activity. nih.gov For instance, derivatives bearing groups such as hydrogen, methoxycarbonyl (-COOCH3), chloro (-Cl), and methylsulfonyl (-SO2CH3) were evaluated. The study revealed that these substitutions induced a potent biological response against various protozoa. nih.gov Specifically, compound 18 (a 2,3-diphenyl-2H-indazole derivative) was found to be 12.8 times more active than the reference drug metronidazole against G. intestinalis. nih.gov While most of the 2,3-diphenyl-2H-indazole derivatives displayed potent antiprotozoal activity, their potency was often equal to or slightly lower than their corresponding 2-phenyl-2H-indazole analogs, highlighting the nuanced effect of the C3-phenyl group. nih.gov

Another study focusing on indazole arylsulfonamides as allosteric CC-Chemokine Receptor 4 (CCR4) antagonists revealed distinct SAR for substitutions on the indazole core. The investigation showed that only small groups were tolerated at the C5, C6, or C7 positions. Among these, analogs with substituents at the C6 position were generally preferred for maintaining or improving biological activity. acs.org This indicates that the steric bulk at these positions is a key determinant of antagonist potency. Furthermore, the most effective N3-substituent was identified as a 5-chlorothiophene-2-sulfonamide (B1586055) group. acs.org

These findings underscore the importance of systematic exploration of substituent effects. The electronic properties (electron-donating or electron-withdrawing nature) and steric factors (size and shape) of substituents on the 2H-indazole core are crucial parameters that medicinal chemists modulate to optimize the biological efficacy and selectivity of these compounds.

Table 1: Impact of Substituents on Antiprotozoal Activity of 2,3-Diphenyl-2H-indazole Analogs

Compound Substituent (Position 2) Substituent (Position 3) Target Organism Relative Activity (vs. Metronidazole)
18 Phenyl Phenyl with specific substitutions G. intestinalis 12.8x more active
23 Phenyl Phenyl with specific substitutions Various Protozoa High
21 Phenyl Phenyl with specific substitutions E. histolytica Potent
26 Phenyl Phenyl with specific substitutions Various Protozoa Potent

Scaffold Hopping and Molecular Hybridization Strategies

Scaffold hopping and molecular hybridization are innovative medicinal chemistry strategies aimed at discovering novel chemotypes with improved biological activities, physicochemical properties, or intellectual property positions. nih.govniper.gov.in These techniques have been successfully applied to the indazole core, including the 2H-indazole isomer, to generate new therapeutic candidates.

Scaffold Hopping: This strategy involves replacing the central core of a known active molecule with a structurally different scaffold while aiming to retain or enhance its biological activity by mimicking the key binding interactions. nih.gov A notable example involved hopping from an indole-2-carboxylic acid scaffold, a common chemotype for Myeloid cell leukemia-1 (MCL-1) inhibitors, to an indazole framework. This strategic shift transformed MCL-1 selective inhibitors into dual inhibitors of both MCL-1 and B-cell lymphoma 2 (BCL-2). nih.govrsc.org The indazole scaffold served as an effective bioisostere for the indole core, preserving the crucial spatial relationship between key pharmacophoric features necessary for binding to both anti-apoptotic proteins. nih.gov This approach is significant as dual inhibition may offer a therapeutic advantage over selective inhibitors, particularly in cancers where resistance develops through the upregulation of sister anti-apoptotic proteins. rsc.org

Molecular Hybridization: This approach involves combining two or more pharmacophores from different bioactive molecules into a single new hybrid compound. The goal is to create a molecule with a dual or synergistic mode of action, or to enhance the activity of one pharmacophore by incorporating features of another. In the context of 2H-indazoles, researchers designed a set of derivatives by hybridizing cyclic systems commonly found in known antimicrobial and anti-inflammatory compounds. nih.gov This strategy was predicated on the observation that infectious diseases are often associated with an inflammatory response. By integrating the 2H-indazole core with other biologically relevant cyclic systems, novel dual-action agents with both antiprotozoal and potential anti-inflammatory properties were successfully synthesized and evaluated. nih.gov

Fragment-Based Drug Discovery Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds that begins by screening small, low-molecular-weight chemical fragments for weak binding to a biological target. nih.govo2hdiscovery.co These initial "hits" are then optimized and grown into more potent, drug-like molecules. The indazole scaffold has proven to be a valuable motif in FBDD campaigns.

One successful application of FBDD led to the discovery of novel inhibitors of the Hsp90 molecular chaperone, a promising target for cancer therapy. In this work, fragments were initially selected through computational docking, and those confirmed to bind via biochemical assays were further characterized using X-ray crystallography. nih.gov This structural information was then used to guide the evolution of the fragment hits. The optimization of these initial high micromolar binders resulted in the development of 3-benzylindazole derivatives with significantly improved affinity and potent anti-proliferative effects in various human cancer cell lines. nih.gov

In another example, a fragment-based lead discovery approach was utilized to identify a new indazole-based inhibitor of AXL kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance. nih.gov An indazole fragment hit was identified from a high-concentration biochemical screen and was rapidly optimized by screening an in-house library of expanded fragments. This process, guided by docking studies, yielded a potent inhibitor, demonstrating the efficiency of FBDD in generating novel and effective kinase inhibitors based on the indazole scaffold. nih.gov

Furthermore, an in silico fragment-based approach combined with knowledge-based drug design was employed to discover novel indazole derivatives as potent inhibitors of Aurora kinases, which are key targets in oncology. epa.gov This computational strategy allowed for the identification of an indazole privileged scaffold, which was then decorated with different substituents to achieve sub-type kinase selectivity, leading to compounds that were selective for either Aurora A or Aurora B, or dual inhibitors. epa.gov

These studies highlight the utility of the indazole core as a foundational fragment in FBDD, providing a versatile starting point that can be effectively elaborated to produce potent and selective inhibitors for a range of important biological targets.

Computational and Theoretical Studies on 5 Iodo 2 Methyl 2h Indazole and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and energy of molecules, offering deep insights into their stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties and reactivity of chemical systems. For 5-iodo-2-methyl-2H-indazole and its derivatives, DFT is instrumental in elucidating potential reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the entire energy profile of a chemical transformation. This allows for the determination of activation barriers, which helps in predicting the feasibility and rate of a reaction.

For instance, in the synthesis of indazole derivatives, DFT can be used to understand the regioselectivity of reactions like iodination, explaining why a substituent is directed to a specific position on the indazole ring. Methods like B3LYP and B3PW91 are commonly used functionals for optimizing molecular geometries and calculating thermodynamic properties. epstem.net These calculations can also clarify the role of catalysts in a reaction, such as the use of transition metals to improve regioselectivity.

The electronic structure of this compound dictates its chemical behavior. The iodine atom at the 5-position acts as an electron-withdrawing group, which influences the electron density distribution across the bicyclic heteroaromatic ring system. This polarization of the ring can increase the molecule's dipole moment and make specific sites more susceptible to nucleophilic or electrophilic attack.

Quantum chemical calculations can quantify these effects by computing various molecular descriptors.

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap (ΔEg) indicates the molecule's chemical stability and its tendency to participate in electronic transitions. epstem.net A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This provides a clear guide to where the molecule is likely to interact with other reagents. epstem.net

Mulliken Charges: These calculations assign partial charges to each atom in the molecule, offering a quantitative measure of the electron distribution and the polarity of specific bonds. epstem.net

These theoretical predictions are vital for understanding the reactivity of the indazole core, particularly how the iodine substituent facilitates further functionalization through cross-coupling reactions, a key strategy in medicinal chemistry.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. For this compound, these methods are primarily used to explore its potential as a biologically active agent.

Molecular docking is a key technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov The process involves computationally placing the ligand (e.g., an indazole derivative) into the binding site of a macromolecular target, such as an enzyme or receptor. researchgate.net This method is fundamental in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. pensoft.net For example, docking studies have been successfully used to evaluate indazole derivatives as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2). nih.gov

Once a docking pose is generated, the specific interactions between the ligand and the protein's active site are analyzed in detail. These interactions are critical for the stability of the ligand-protein complex and the ligand's biological activity. Key interactions for indazole derivatives include:

Hydrogen Bonds: The nitrogen atoms in the pyrazole (B372694) ring can act as hydrogen bond acceptors, forming strong, directional interactions with amino acid residues like arginine, serine, or histidine in the protein's binding pocket.

Hydrophobic Interactions: The fused benzene (B151609) ring and the methyl group contribute to the molecule's hydrophobicity, allowing it to form favorable interactions with nonpolar residues such as valine, leucine, and phenylalanine. researchgate.net

Halogen Bonds: The iodine atom at the 5-position is a particularly important feature. It can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) on a protein. This type of interaction can significantly enhance binding affinity and specificity.

The table below summarizes common interactions identified in docking studies of heterocyclic compounds with protein targets.

Interaction TypeLigand FeaturePotential Protein ResiduesSignificance
Hydrogen BondingPyrazole NitrogensSer, Thr, His, ArgDirectional, contributes to affinity and specificity
Halogen BondingIodine AtomCarbonyl Oxygen (backbone), Asp, GluEnhances binding affinity and selectivity
Hydrophobic/π-stackingIndazole Ring SystemPhe, Tyr, Trp, Val, LeuStabilizes binding in nonpolar pockets

Docking algorithms use scoring functions to estimate the binding affinity, often expressed as a binding free energy (ΔG) in kcal/mol. researchgate.nettu.edu.iq A more negative score typically indicates a more favorable binding interaction. By comparing the docking scores of a compound against its target, researchers can rank potential inhibitors. For example, docking studies on indole (B1671886) derivatives against the EGFR tyrosine kinase domain showed favorable binding free energies for the most active compounds. tu.edu.iq

Furthermore, computational studies can predict the selectivity of a compound. This is achieved by docking the same ligand into the binding sites of different, related proteins (e.g., COX-1 vs. COX-2). nih.gov A compound that shows a significantly better docking score for the intended target over off-targets is predicted to be more selective, which is a desirable property for reducing potential side effects. Studies on 4,5-dihydro-2H-indazole derivatives revealed a moderate to powerful selectivity profile for the inhibition of the COX-2 enzyme over COX-1. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static snapshot of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-protein complex over time (typically nanoseconds), providing insights into the stability of the binding pose and the flexibility of the system. pensoft.netresearchgate.net

The process involves placing the docked complex in a simulated physiological environment (a box of water molecules and ions) and applying the principles of classical mechanics to calculate the atomic motions. pensoft.net The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the course of the simulation. A stable RMSD value suggests that the ligand remains securely in the binding pocket. researchgate.net

MD simulations are also used for:

Refining Docking Poses: The dynamic nature of the simulation can lead to a more accurate representation of the binding mode than static docking alone.

Calculating Binding Free Energy: Advanced methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate calculation of the binding free energy (ΔGbind). researchgate.net

Analyzing Conformational Changes: Simulations can reveal how the protein or ligand changes conformation upon binding, which can be crucial for function. Conformational analysis of the indazole ring itself shows a near-planar geometry, a feature that influences how it fits into a binding site.

These simulations validate the initial docking results and provide a deeper understanding of the molecular recognition process at an atomic level. pensoft.netresearchgate.net

Advanced Analytical Techniques in the Characterization of 5 Iodo 2 Methyl 2h Indazole Research

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of a chemical compound. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. It relies on the magnetic properties of atomic nuclei.

¹H-NMR Spectroscopy: This technique provides information about the hydrogen atoms (protons) in a molecule. For 5-iodo-2-methyl-2H-indazole, the ¹H-NMR spectrum would be expected to show distinct signals for the methyl protons and the aromatic protons on the indazole ring system. The chemical shift (δ, in ppm), splitting pattern (e.g., singlet, doublet), and integration (number of protons) of each signal would confirm the placement of the methyl group and the substitution pattern on the benzene (B151609) ring.

¹³C-NMR Spectroscopy: This method detects the carbon atoms in a molecule. The ¹³C-NMR spectrum of this compound would display a series of peaks, each corresponding to a unique carbon atom in the structure, including the methyl carbon, the carbons of the pyrazole (B372694) ring, and the carbons of the iodo-substituted benzene ring. The chemical shifts would be characteristic of their chemical environment.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is a 2D NMR technique used to determine spatial proximity between atoms. For this compound, a ROESY experiment could confirm the structure by showing correlation peaks between the protons of the N-methyl group and the adjacent protons on the indazole ring, such as H-3.

Table 1. Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive as experimental data is not available.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₃~4.2~35-40
C3-H~8.0~120-125
C4-H~7.5~125-130
C5-IN/A~85-90
C6-H~7.4~130-135
C7-H~7.6~115-120
C3aN/A~120-125
C7aN/A~150-155

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The resulting spectrum provides information about the functional groups present. The IR spectrum for this compound would be expected to show characteristic absorption bands (in cm⁻¹) for C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching vibrations within the bicyclic indazole core, and a C-I stretching vibration at lower frequencies.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For this compound (C₈H₇IN₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass to the calculated theoretical mass (258.9654 g/mol ).

LC-MS and GC-MS for Purity and Identity Confirmation

Combining chromatography with mass spectrometry allows for the separation of components in a mixture followed by their individual detection and identification.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique separates compounds in a liquid mobile phase. It is a primary tool for confirming the identity and assessing the purity of synthesized compounds like this compound. The compound would elute at a specific retention time, and the coupled mass spectrometer would confirm its molecular weight.

GC-MS (Gas Chromatography-Mass Spectrometry): This method is suitable for volatile and thermally stable compounds. This compound would likely be amenable to GC-MS analysis. The sample is vaporized and separated in a gaseous mobile phase, providing a retention time and a mass spectrum that serves to confirm the compound's identity and purity.

Chromatographic Separations and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. Techniques like Thin-Layer Chromatography (TLC) are used to monitor the progress of a chemical reaction, while column chromatography is used for the purification of the final product. High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to separate, identify, and quantify components. In the synthesis and analysis of this compound, HPLC would be employed to determine its purity with high accuracy, typically showing a single major peak under specific conditions (e.g., column type, mobile phase composition, and flow rate).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For the analysis of a research compound like this compound, HPLC would be instrumental in determining its purity. A typical HPLC analysis would provide a chromatogram, which is a plot of the detector response versus time. The retention time (the time it takes for the compound to pass through the column) is a characteristic feature that can be used for identification, while the area under the peak is proportional to the concentration of the compound, allowing for quantification.

A hypothetical data table for an HPLC method for this compound might look like this:

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C
Expected Retention Time Not Available
Purity Assessment Not Available

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. UPLC would be an even more efficient method for assessing the purity of this compound, allowing for quicker sample throughput and better separation of any potential impurities.

A prospective UPLC method for this compound could be summarized as follows:

ParameterValue
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile (gradient)
Flow Rate 0.5 mL/min
Detection UV at 254 nm
Injection Volume 1 µL
Column Temperature 40 °C
Expected Retention Time Not Available
Purity Assessment Not Available

X-ray Crystallography for Structural Elucidation

If a crystal structure were determined, the data would be presented in a standardized format, including the following parameters:

Crystallographic ParameterValue
Chemical Formula C₈H₇IN₂
Formula Weight 258.06
Crystal System Not Available
Space Group Not Available
Unit Cell Dimensions Not Available
Volume Not Available
Z Not Available
Density (calculated) Not Available
R-factor Not Available

常见问题

Basic: What are the standard synthetic routes for 5-iodo-2-methyl-2H-indazole, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of this compound typically involves halogenation or substitution reactions. For example, iodination of 2-methylindazole derivatives can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents like dichloromethane (DCM) under inert atmospheres . Optimization of reaction time, temperature (e.g., 0–25°C), and stoichiometric ratios of reagents is critical to minimize byproducts. Purity validation via elemental analysis (e.g., C, H, N content) and spectroscopic methods (IR, NMR) is essential to confirm structural integrity .

Basic: What spectroscopic and analytical techniques are most reliable for characterizing this compound?

Answer:
Key techniques include:

  • 1H/13C NMR : To confirm the indazole backbone and substituent positions (e.g., methyl and iodine groups). Aromatic protons typically appear in the δ 7.0–8.5 ppm range .
  • Mass Spectrometry (ESI-MS) : For molecular ion validation (theoretical m/z: 274.06 for C8H7IN2) .
  • Elemental Analysis : Discrepancies >0.3% between calculated and observed values suggest impurities .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, though limited by compound crystallinity .

Basic: How should researchers assess the stability and solubility of this compound in experimental settings?

Answer:

  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC for decomposition products (e.g., deiodination or oxidation).
  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS). Low aqueous solubility may require co-solvents (e.g., cyclodextrins) or formulation optimization .

Advanced: How can reaction pathways be optimized to mitigate competing side reactions during iodination of 2-methylindazole derivatives?

Answer:

  • Catalyst Screening : Transition metals (e.g., CuI) may enhance regioselectivity during iodination.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution, while protic solvents may promote hydrolysis.
  • Kinetic Monitoring : Use in situ FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .

Advanced: How should researchers address contradictions in elemental analysis data for this compound derivatives?

Answer:
Discrepancies often arise from incomplete purification or hygroscopicity. Mitigation strategies include:

  • Recrystallization : Use solvent pairs (e.g., ethanol/water) to improve crystal purity.
  • Thermogravimetric Analysis (TGA) : Rule out solvent or moisture retention.
  • Alternative Halogenation Routes : Compare NIS vs. ICl-mediated iodination to identify impurity sources .

Advanced: What computational and experimental approaches are effective for studying structure-activity relationships (SAR) of this compound in drug discovery?

Answer:

  • Docking Studies : Use software like AutoDock to predict binding modes with target proteins (e.g., kinases). Compare with crystallographic data from analogs like 5-chloro-2-methyl derivatives .
  • Pharmacophore Modeling : Identify critical substituent interactions (e.g., iodine’s role in hydrophobic binding).
  • In Vitro Assays : Test iodinated vs. non-iodinated analogs to isolate electronic/steric effects .

Advanced: What strategies are recommended for resolving low crystallinity in this compound during X-ray diffraction analysis?

Answer:

  • Crystal Engineering : Co-crystallize with carboxylic acids (e.g., succinic acid) to improve lattice stability.
  • Temperature Gradients : Slow cooling from saturated solutions enhances crystal growth.
  • Synchrotron Radiation : High-intensity X-rays can compensate for weak diffraction in small crystals .

Advanced: How can researchers validate the biological activity of this compound while accounting for potential assay interference from residual solvents or iodine leaching?

Answer:

  • Control Experiments : Include solvent-only and deiodinated analogs (e.g., 5-H-2-methylindazole) to isolate bioactivity.
  • ICP-MS : Quantify free iodine in assay media to rule out cytotoxicity from leaching.
  • Dose-Response Curves : Ensure activity correlates with compound concentration, not solvent artifacts .

Advanced: What methodological frameworks are suitable for analyzing electronic effects of the iodine substituent in this compound?

Answer:

  • DFT Calculations : Compare electron density maps (e.g., HOMO/LUMO) of iodinated vs. non-iodinated analogs.
  • Spectroscopic Probes : UV-Vis spectroscopy to study charge-transfer transitions influenced by iodine’s electronegativity.
  • Kinetic Isotope Effects : Substitute with deuterium at reactive sites to probe electronic contributions .

Advanced: How can researchers design robust scalability protocols for this compound synthesis without compromising yield or purity?

Answer:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic iodination steps.
  • Quality by Design (QbD) : Use DoE (Design of Experiments) to optimize parameters (e.g., reagent ratios, mixing rates).
  • In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-iodo-2-methyl-2H-indazole
Reactant of Route 2
Reactant of Route 2
5-iodo-2-methyl-2H-indazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。